beta-D-Apiose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36465-64-2 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5+/m0/s1 |
InChI Key |
ASNHGEVAWNWCRQ-VPENINKCSA-N |
SMILES |
C1C(C(C(O1)O)O)(CO)O |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O |
Origin of Product |
United States |
Detection in Microorganisms
While apiose is predominantly associated with plants, its presence and biosynthetic pathways have also been identified in certain microorganisms.
Fungi: Apiose has been detected in fungi, such as Morchella conica. Furthermore, fungi like Aspergillus niger produce apiosidases, enzymes crucial for the breakdown of apiose-containing compounds, which are relevant in food and beverage industries for flavor release.
Lichens: Glycosides containing apiose have been reported in lichens.
Bacteria: Recent research has identified apiose residues in bacteria, including the marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. Genes for UDP-apiose/UDP-xylose synthases (bUASs), enzymes responsible for synthesizing the activated sugar donor UDP-apiose, have been characterized in these bacteria. Additionally, an apiosyltransferase (ApiT) has been identified in Xanthomonas pisi, indicating that these bacteria possess the machinery to incorporate apiose into their glycans.
Compound List
beta-D-Apiose
Apiose
Apio-β-D-furanose
3-C-(hydroxymethyl)-D-erythrofuranoside
Flavonoid glycosides
Phenylethanoid glycosides
Rhamnogalacturonan II (RG-II)
Apiogalacturonans
Lotaustralin
Oxyanthin
Oxyanthin 5″-O-benzoate
2S-β-D-apio-D-furanosyl-(1→2)-β-D-glucopyranosylmandelonitrile
Hedyotoside A
Psydrax livida compounds
Oxyanthus pyriformis compounds
Sambucus nigra compounds
Prunasin
Sambunigrin
Amygdalin
Dhurrin
Taxiphyllin
Linostatin
Neolinostatin
Triglochinin
Epilotaustralin
Aliphatic cyanogenic glycosides
Aromatic cyanogenic glycosides
Maltol 6'-O-β-D-apiofuranosyl-β-D-glucopyranoside
Maltol 6'-O-(5-O-p-coumaroyl)-β-D-apiofuranosyl-β-D-glucopyranoside
Prunasin
Amygdalin
Maltol
D-glucose
D-apiose
p-coumaric acid
3,4,5-trimethoxyphenol-β-d-apiofuranosyl-(1→6)-O-β-d-glucopyranoside
Cinnacasolide E
Phenol-β-d-apiofuranosyl-(1→6)-O-β-d-glucopyranoside
Samwiside
(6R,7R,8R)-7a-[(β-d-glucopyranosyl)oxy]lyoniresinol
(6S,7R,8R)-7a-[(β-d-glucopyranosyl)oxy]lyoniresinol
(6R,7S,8S)-7a-[(β-d-glucopyranosyl)oxy]lyoniresinol
Lignans
Iridoid glycosides
Coumarins
Flavonoids
Furanoresorcinol
Isoxazole alkaloid
Gmelinoside
Apigenin-7-O-β-D-apioglucoside (Apiin)
Luteolin-7-O-β-D-apioglucoside
Chrysoeriol-7-O-β-D-apioglucoside
Quercetin
Chrysoeriol
QS-21
QS-7
QS-17
QS-18
Apiol
Geranyl acuminoside
Neryl acuminoside
Linalyl acuminoside
Aliphatic alcohols
Aromatic alcohols
UDP-apiose
UDP-xylose
UDP-glucuronic acid
β-glucans
Oligogalacturonides
Morchella conica (fungus)
Geminicoccus roseus (bacteria)
Xanthomonas pisi (bacteria)
Aspergillus niger (fungus)
Aspergillus oryzae (fungus)
Aspergillus aculeatus (fungus)
Morchella conica (fungus)
Geminicoccus roseus (bacteria)
Xanthomonas pisi (bacteria)
Apiitol
Biosynthesis and Enzymology of Beta D Apiose
Precursor Compounds and Activation of Apiose
The journey to beta-D-apiose begins with a common precursor and involves its activation into a form suitable for complex enzymatic reactions.
Uridine (B1682114) Diphosphate-D-Glucuronic Acid (UDP-GlcA) as Biosynthetic Precursor
The biosynthesis of this compound originates from uridine diphosphate-D-glucuronic acid (UDP-GlcA). acs.orgresearchgate.netplos.orgnih.gov This nucleotide sugar is a key intermediate in plant cell wall polysaccharide biosynthesis, serving as the precursor for various other sugar nucleotides, including UDP-D-xylose and UDP-arabinose. portlandpress.com The formation of UDP-GlcA itself is primarily achieved through the oxidation of UDP-D-glucose, a reaction catalyzed by UDP-D-glucose dehydrogenase. portlandpress.com Biochemical studies have confirmed that D-glucuronic acid is the direct precursor of apiose, ruling out other related sugars from this specific biosynthetic pathway. oup.com
Formation of UDP-Apiose as Activated Donor
For apiose to be incorporated into polysaccharides, it must first be converted into an activated form, which is uridine diphosphate-D-apiose (UDP-apiose). acs.orgresearchgate.netplos.orgnih.gov This activated donor molecule is synthesized from UDP-GlcA through a remarkable enzymatic reaction that involves both decarboxylation and a rearrangement of the carbon skeleton, leading to a contraction of the pyranose ring to a furanose ring. researchgate.netnih.gov The enzyme responsible for this transformation is UDP-D-apiose/UDP-D-xylose synthase (UAXS), which also produces UDP-D-xylose as a byproduct. acs.orgresearchgate.netplos.orgnih.gov The discovery of UDP-apiose as the activated form of apiose was a significant step in understanding its metabolism. oup.com
UDP-Apiose/UDP-Xylose Synthase (UAXS/AXS) Mechanisms
The conversion of UDP-GlcA to UDP-apiose is a complex process catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS), also referred to as AXS. acs.orgresearchgate.netplos.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. plos.orgnih.gov
Catalytic Reaction: Decarboxylation and Pyranosyl-to-Furanosyl Ring Contraction
The catalytic mechanism of UAXS is a multi-step process that occurs within a single active site. nih.govrcsb.org The reaction begins with the NAD+-dependent oxidation of the C4'-hydroxyl group of UDP-GlcA. acs.orgnih.gov This is followed by a decarboxylation at the C6' position. nih.govnih.gov A key and unusual feature of this reaction is the subsequent pyranosyl-to-furanosyl ring contraction. acs.orgnih.gov This rearrangement of the carbon skeleton is proposed to occur through a retro-aldol cleavage of the C2'-C3' bond, leading to a ring-opened intermediate. nih.govnih.gov An subsequent aldol-type condensation then forms the furanose ring of apiose. nih.govnih.gov The final step involves the reduction of an intermediate by NADH to yield UDP-apiose. acs.orgnih.gov The enzyme also catalyzes the formation of UDP-D-xylose from the same precursor, typically in a ratio of approximately 2:1 (UDP-apiose:UDP-xylose). plos.orgnih.gov
Enzymatic Architecture and Active Site Analysis
Crystal structures of UAXS from Arabidopsis thaliana reveal that the enzyme functions as a homodimer. nih.gov Each subunit possesses a highly conserved active site characteristic of the SDR superfamily. nih.gov The active site contains a deeply buried NAD+ binding site, indicating tight coenzyme binding. nih.gov Key amino acid residues within the active site play crucial roles in catalysis. For instance, a conserved Thr/Tyr/Lys motif is essential for the oxidoreduction steps involving NAD+/NADH. nih.gov Specific cysteine residues, such as Cys100 in Arabidopsis thaliana UAXS, are thought to be critical in guiding the rearrangement of the sugar skeleton by acting as proton donors and acceptors. nih.govrcsb.org The architecture of the active site is precisely tuned to orchestrate the complex series of events, including oxidation, decarboxylation, and ring contraction, all within a single catalytic center. nih.gov
Role of Nicotinamide (B372718) Coenzymes (NAD+/NADH)
Nicotinamide coenzymes, specifically NAD+ and NADH, are indispensable for the activity of UAXS. plos.orgnih.gov The catalytic cycle begins with the oxidation of the substrate, UDP-GlcA, which is coupled to the reduction of NAD+ to NADH. acs.orgnih.gov This initial oxidative step is a prerequisite for the subsequent decarboxylation. nih.gov Following the intricate rearrangement and ring contraction, the resulting intermediate is then reduced in a step that requires NADH, which is oxidized back to NAD+. acs.orgnih.gov This cycle of oxidation and reduction, facilitated by the tightly bound nicotinamide coenzyme, is a hallmark of the SDR enzyme family and is central to the unique catalytic function of UAXS. nih.gov
Proposed Mechanistic Intermediates (e.g., Enediol, Aldehyde, Retroaldol-Aldol)
The biosynthesis of uridine diphosphate (B83284) (UDP)-D-apiose from UDP-D-glucuronic acid (UDP-GlcA) is a complex enzymatic process catalyzed by the NAD+-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS or UAXS). oup.comnih.gov The proposed reaction sequence begins with the oxidative decarboxylation of the UDP-GlcA precursor to form a key intermediate, UDP-β-l-threo-pentopyranosid-4-ulose, also known as UDP-4-ketoxylose. nih.govd-nb.info
From this intermediate, two primary mechanisms have been proposed for the subsequent, unusual pyranosyl-to-furanosyl ring contraction. nih.govnih.gov The most widely supported pathway is a retroaldol-aldol mechanism. nih.govnih.gov This mechanism is theorized to start with the cleavage of the C2–C3 bond of the UDP-4-ketoxylose intermediate in a retroaldol reaction. oup.comnih.gov This bond cleavage results in the formation of a transient, open-chain enediol intermediate. oup.comnih.govoup.com Following this ring opening, a classical aldol (B89426) condensation reaction occurs, which re-establishes a cyclic structure by forming a new bond between the C-2 and C-4 carbon atoms. oup.comoup.com This step generates the branched furanose ring structure characteristic of apiose, resulting in an intermediate identified as UDP-α-d-apiose 3'-aldehyde. d-nb.info The entire conversion is finalized by the reduction of this aldehyde at the C-3′ position by NADH, yielding the final product, UDP-apiose. oup.comoup.com Kinetic isotope effect studies lend support to this pathway, suggesting that the initial substrate oxidation and the retro-aldol ring opening occur as a coupled, single rate-limiting step. d-nb.info
A second, less plausible mechanism has been proposed that involves a direct 1,2-bond shift, which would bypass the ring-opening and closing steps of the retroaldol-aldol pathway. oup.comnih.gov However, mechanistic studies using phosphonate (B1237965) analogues of UDP-D-apiose have provided further evidence that supports the retroaldol-aldol route as the primary catalytic mechanism of AXS. nih.govnih.gov
Bifunctionality and UDP-Xylose Co-production
A remarkable characteristic of UDP-D-apiose/UDP-D-xylose synthase (AXS) is its bifunctionality. oup.comresearchgate.net The single enzyme synthesizes both UDP-D-apiose and UDP-D-xylose from the same UDP-D-glucuronic acid precursor. researchgate.netplos.org This dual activity was initially viewed with skepticism and attributed to potential impurities in enzyme preparations. oup.comresearchgate.net However, these doubts were dispelled through the molecular cloning and functional characterization of AXS1 and AXS2 from Arabidopsis, which confirmed that a single, non-contaminated enzyme is responsible for producing both UDP-sugars. oup.comresearchgate.net
The two products are typically generated in a consistent ratio, which is often reported to be approximately 1:1 at neutral pH. nih.govresearchgate.net The divergence in the synthetic pathway occurs at the shared UDP-4-ketoxylose intermediate. d-nb.info This intermediate can either be directly reduced by NADH to form the six-membered ring product UDP-D-xylose, or it can undergo the retroaldol-aldol rearrangement to form the five-membered apiose ring, which is then reduced to UDP-D-apiose. nih.govd-nb.info
Interestingly, research using a phosphonate analogue of UDP-D-apiose has demonstrated that AXS can catalyze the interconversion of the two products, converting the apiose analogue into the corresponding xylose analogue. nih.govnih.gov However, the reverse reaction—the conversion of UDP-D-xylose to UDP-D-apiose—is not efficiently catalyzed by the enzyme. nih.gov This is not believed to be due to an unfavorable reaction equilibrium but rather to substrate inhibition by the highly stable chair conformation of UDP-D-xylose, which hinders the necessary conformational changes for the rearrangement to occur. nih.gov In plants, AXS genes are expressed throughout the organism, consistent with a housekeeping function in providing essential precursors for cell wall polysaccharides. oup.comresearchgate.net
Apiosyltransferases
Apiosyltransferases are a class of enzymes that catalyze the transfer of the branched-chain pentose (B10789219), apiose, from an activated sugar donor, specifically UDP-apiose, to an acceptor molecule. oup.comoup.com These enzymes play a crucial role in the glycosylation of various plant secondary metabolites and the assembly of complex cell wall polysaccharides. oup.combiorxiv.org
UDP-Apiose:Acceptor Apiosyltransferase Activity
The specific enzymatic activity is defined as UDP-D-apiose:acceptor D-apiosyltransferase. oup.com One of the first such enzymes to be characterized was isolated from duckweed (Lemna minor) and was shown to be a particulate enzyme that produces D-apiosyl- and D-apiobiosyl- side chains on the pectic polysaccharide galacturonan. oup.com Another well-studied example is UDP-apiose:7-O-(β-D-glucosyl)-flavone apiosyltransferase, which is involved in the biosynthesis of flavonoid glycosides. oup.comoup.com
More recent research has led to the identification and characterization of UGT94AX1, also known as AgApiT, from celery (Apium graveolens). biorxiv.orgoup.com This enzyme is responsible for the final glycosylation step in the biosynthesis of the flavone (B191248) glycoside apiin (B1667559). biorxiv.orgnih.gov The AgApiT enzyme specifically catalyzes the transfer of an apiosyl residue from the UDP-apiose donor to the 2-hydroxyl group of the glucose moiety on apigenin (B1666066) 7-O-glucoside. oup.comresearchgate.net
Specificity and Substrate Acceptor Recognition
Apiosyltransferases exhibit a high degree of specificity for their sugar donor substrate. biorxiv.orgresearchgate.net The celery apiosyltransferase AgApiT, for instance, shows strict substrate specificity for UDP-apiose and does not effectively utilize other UDP-sugars. biorxiv.orgoup.comnih.gov Through homology modeling and site-directed mutagenesis, specific amino acid residues—Ile139, Phe140, and Leu356—have been identified as being critical for the recognition of UDP-apiose within the donor-binding pocket of AgApiT. biorxiv.orgoup.comresearchgate.net
In contrast to their strict donor specificity, some apiosyltransferases display more moderate or relaxed specificity for their acceptor substrates. biorxiv.orgnih.govresearchgate.net AgApiT can glycosylate a range of flavone 7-O-glucosides, enabling the production of various apiose-containing compounds in celery. biorxiv.orgnih.gov The recognition of the acceptor molecule by AgApiT appears to depend on key structural features. The enzyme preferentially acts on the 7-O-glucosides of flavones and flavonols and does not glycosylate flavonoid 3-O-glucosides or the flavonoid aglycone (apigenin) directly. oup.com Furthermore, the double bond between carbons C-2 and C-3 of the flavone or flavonol backbone is considered critical for substrate recognition by the enzyme. oup.com Historically, it was suggested that the prevalence of the D-apio-D-furanose configuration in nature was due to the catalytic specificity of apiosyltransferases, which selectively transfer this erythro-form from UDP-apiose to acceptors. oup.comoup.com
Catabolism and Enzymatic Degradation Pathways of Beta D Apiose
Apiose-Relevant Glycosidases and Hydrolases
Beta-Apiosidases and Beta-Acuminosidases
Beta-apiosidases are enzymes that specifically cleave glycosidic bonds involving beta-D-apiofuranose researchgate.netresearchgate.net. These enzymes are crucial for the hydrolysis of various apiose-containing compounds, including plant secondary metabolites and components of plant cell walls mdpi.comresearchgate.net. Beta-acuminosidases represent a specific subclass of diglycosidases that hydrolyze β-acuminose, characterized by a β-D-apiofuranosyl-(1→6)-β-D-glucopyranose linkage mdpi.comresearchgate.netresearchgate.netmdpi.com. These enzymes are found in both plants and microorganisms and play roles in processes such as flavor development in food and beverages mdpi.commdpi.com. For instance, a commercial β-acuminosidase from Penicillium multicolor (Aromase H2) has been utilized for transglycosylation reactions mdpi.com.
Table 1: Apiose-Relevant Glycosidases and Their Substrates
| Enzyme Class | Specific Enzyme Example(s) | Primary Substrate/Linkage | Source/Context | Reference(s) |
| Beta-Apiosidases | β-Apiosidase | β-D-apiofuranoside linkages | Plants, Microorganisms (e.g., Aspergillus) | mdpi.comresearchgate.netresearchgate.net |
| Beta-Acuminosidases | β-Acuminosidase (Aromase H2) | β-D-apiofuranosyl-(1→6)-β-D-glucopyranose (β-Acuminose) | Plants, Microorganisms (Penicillium multicolor) | mdpi.comresearchgate.netmdpi.com |
Mechanisms of Glycosidic Bond Hydrolysis (Sequential vs. One-Step)
The hydrolysis of glycosidic bonds by glycosidases, including those acting on apiose derivatives, can proceed through distinct mechanisms mdpi.comresearchgate.netnih.govkhanacademy.orgcazypedia.org. These mechanisms are broadly categorized as sequential (two-step) or one-step hydrolysis mdpi.comresearchgate.net.
In the sequential mechanism , an initial glycosidase cleaves the intersugar bond of a diglycoside, producing a simpler glycoside. A second, distinct glycosidase then hydrolyzes this remaining glycosidic bond to release the aglycone and the monosaccharide mdpi.comresearchgate.net. For example, an enzyme might cleave the bond between apiose and glucose, followed by a beta-glucosidase acting on the remaining glucose-aglycone linkage mdpi.com.
The one-step mechanism , also known as direct hydrolysis, involves a single enzyme catalyzing the cleavage of the glycosidic linkage between the aglycone and the disaccharide or monosaccharide in a single catalytic event mdpi.comresearchgate.netmdpi.com. Studies on β-apiosidases from Aspergillus aculeatus have indicated an inverting reaction mechanism, where the configuration at the anomeric center is inverted during hydrolysis researchgate.net. Glycoside hydrolases generally employ either a retaining mechanism (net retention of anomeric configuration, typically two-step with a covalent intermediate) or an inverting mechanism (net inversion of anomeric configuration, typically one-step) nih.govkhanacademy.orgcazypedia.org.
Microbial Degradation of Apiose-Containing Polysaccharides
Role of Bacteroides in Human Gut Microbiome
Species within the Bacteroides genus, prominent inhabitants of the human gut microbiome, play a significant role in the degradation of complex plant polysaccharides, including those containing apiose researchgate.netnih.govsemanticscholar.orgfrontiersin.orgwhiterose.ac.uk. These bacteria are adept at breaking down dietary fibers that are otherwise indigestible by human enzymes semanticscholar.orgfrontiersin.org. Specifically, Bacteroides vulgatus and Bacteroides dorei have been identified as capable of utilizing D-apiose, indicating the presence of uncharacterized catabolic pathways for this sugar within these species researchgate.netnih.govresearchgate.netnih.gov. Bacteroides thetaiotaomicron and Bacteroides ovatus are particularly noted for their extensive glycan-degrading abilities, including the breakdown of rhamnogalacturonan II (RG-II), a complex pectic polysaccharide found in plant cell walls that contains D-apiose residues researchgate.netsemanticscholar.orgwhiterose.ac.uk. The metabolism of RG-II by B. thetaiotaomicron involves multiple polysaccharide utilization loci (PULs) semanticscholar.orgwhiterose.ac.ukresearchgate.net.
Table 2: Bacteroides Species and Apiose/RG-II Metabolism
| Bacteroides Species | Role in Apiose/RG-II Metabolism | Reference(s) |
| Bacteroides vulgatus | Utilizes D-apiose; possesses uncharacterized D-apiose catabolic pathways; degrades RG-II. | researchgate.netnih.govresearchgate.netnih.gov |
| Bacteroides dorei | Utilizes D-apiose; possesses uncharacterized D-apiose catabolic pathways; degrades RG-II. | researchgate.netnih.govresearchgate.netnih.gov |
| Bacteroides thetaiotaomicron | Degrades complex plant polysaccharides including RG-II; utilizes RG-II via multiple PULs; considered a highly efficient degrader of polysaccharides. | semanticscholar.orgfrontiersin.orgwhiterose.ac.uk |
| Bacteroides ovatus | Degrades complex plant polysaccharides including RG-II; possesses PULs enabling degradation of hemicellulosic polysaccharides. | semanticscholar.org |
Polysaccharide Utilization Loci (PULs)
In Bacteroidetes bacteria, genes involved in the detection, binding, breakdown, and transport of specific polysaccharides are often organized into coregulated gene clusters known as Polysaccharide Utilization Loci (PULs) semanticscholar.orgfrontiersin.orgnih.gov. These PULs are essential for the metabolic capacity of an organism to utilize complex carbohydrates and are critical determinants of its ecological niche semanticscholar.orgfrontiersin.orgnih.govasm.org. Each PUL typically encodes a suite of cell envelope-associated proteins, often referred to as a Sus-like system, which collectively enable the metabolism of a particular polysaccharide or a group of related polysaccharides semanticscholar.orgnih.gov. The study of RG-II degradation by Bacteroides species has identified specific PULs (e.g., RG-II PUL1-PUL3 in B. thetaiotaomicron) responsible for breaking down this complex glycan researchgate.netsemanticscholar.orgwhiterose.ac.ukresearchgate.net.
Newly Discovered Microbial Catabolic Pathways for D-Apiose
Recent research has employed a "genomic enzymology" strategy, leveraging sequence similarity networks (SSNs) and genome neighborhood networks (GNNs), along with the identification of specific solute-binding proteins (SBPs) for ABC transport systems, to uncover novel microbial catabolic pathways for D-apiose ebi.ac.uknih.govresearchgate.netnih.gov. This approach has led to the discovery of four distinct catabolic pathways for D-apiose, encompassing eleven previously unknown enzymatic reactions ebi.ac.uknih.govresearchgate.netnih.gov.
Key enzymes identified within these newly discovered pathways include:
D-apionate oxidoisomerase: This enzyme catalyzes the migration of a hydroxymethyl group ebi.ac.uknih.govresearchgate.netnih.gov.
3-oxo-isoapionate 4-phosphate decarboxylase: This enzyme, identified as a RuBisCO-like protein (RLP), catalyzes the decarboxylation of 3-oxo-isoapionate 4-phosphate ebi.ac.uknih.govresearchgate.netnih.gov.
3-oxo-isoapionate 4-phosphate transcarboxylase/hydrolase: Also identified as an RLP, this enzyme performs a transcarboxylation/hydration reaction on 3-oxo-isoapionate 4-phosphate ebi.ac.uknih.govresearchgate.netnih.gov.
These pathways have been identified in various microbial communities, including members of the human gut microbiome (such as Bacteroides and Clostridia) and soil bacteria nih.govresearchgate.net. The discovery of these pathways provides significant insights into how microbes break down complex plant-derived sugars like apiose, contributing to our understanding of microbial metabolism and the potential for biocatalysis nih.govresearchgate.netnih.gov.
Table 3: Newly Discovered Enzymes in D-Apiose Catabolic Pathways
| Enzyme Name | Catalytic Activity | Identified in Pathways | Reference(s) |
| D-apionate oxidoisomerase | Catalyzes hydroxymethyl group migration | Four pathways | ebi.ac.uknih.govresearchgate.netnih.gov |
| 3-oxo-isoapionate 4-phosphate decarboxylase | Decarboxylation of 3-oxo-isoapionate 4-phosphate | Four pathways | ebi.ac.uknih.govresearchgate.netnih.gov |
| 3-oxo-isoapionate 4-phosphate transcarboxylase/hydrolase | Transcarboxylation/hydration of 3-oxo-isoapionate 4-phosphate | Four pathways | ebi.ac.uknih.govresearchgate.netnih.gov |
Compound List:
Beta-D-Apiose
Acuminose
Apiinibiose
Furcatin
Flavonoid glycosides
Phenylethanoid glycosides
Monoterpenols
Rhamnogalacturonan II (RG-II)
Apiogalacturonan
UDP-apiose
UDP-d-glucuronic acid (UDP-GlcA)
UDP-d-xylose
D-apionate
3-oxo-isoapionate 4-phosphate
4-nitrophenyl β-D-apiofuranoside
4-nitrophenyl β-acuminoside
Osmanthuside H
D-Apionate Oxidoisomerase Activity and Hydroxymethyl Group Migration
A crucial initial step in several D-apiose catabolic pathways involves the enzyme D-apionate oxidoisomerase nih.govresearchgate.netnih.govebi.ac.ukacs.org. This enzyme catalyzes a unique reaction where it oxidizes the 2-hydroxyl group of D-apionate and facilitates the migration of its hydroxymethyl group nih.gov. This transformation yields 3-oxo-isoapionate, a β-ketoacid nih.govnih.gov. The mechanism for this hydroxymethyl group migration is proposed to occur either concertedly or through a stepwise process involving the transient formation of formaldehyde (B43269) and an enolate anion intermediate nih.gov. The activity of D-apionate oxidoisomerase is fundamental for preparing the D-apiose backbone for subsequent breakdown steps.
3-Oxo-isoapionate Decarboxylase and Transcarboxylase/Hydrolase (RuBisCO-like Proteins)
Following the formation of 3-oxo-isoapionate, further catabolism can proceed through distinct pathways involving enzymes that share mechanistic similarities with Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) nih.govnih.gov. Specifically, 3-oxo-isoapionate 4-phosphate decarboxylase and 3-oxo-isoapionate 4-phosphate transcarboxylase/hydrolase are identified as RuBisCO-like proteins (RLPs) nih.govresearchgate.netnih.govebi.ac.ukacs.org. These enzymes act on 3-oxo-isoapionate 4-phosphate, a phosphorylated derivative of 3-oxo-isoapionate nih.govnih.govuniprot.org.
3-Oxo-isoapionate 4-phosphate decarboxylase (OiaD): This enzyme catalyzes the decarboxylation of 3-oxo-isoapionate 4-phosphate, releasing carbon dioxide and producing L-erythrulose 1-phosphate nih.govuniprot.org. This reaction represents a significant cleavage of the carbon skeleton.
3-Oxo-isoapionate 4-phosphate transcarboxylase/hydrolase (OiaT): In parallel, another RLP, OiaT, performs a dual function of transcarboxylation and hydrolysis on 3-oxo-isoapionate 4-phosphate. This activity results in the formation of glycolate (B3277807) and 3-phospho-D-glycerate nih.gov.
These RLPs are notable for catalyzing reactions that can be considered the reverse of RuBisCO's primary carboxylation function, involving the breakdown of a β-ketoacid to generate a stabilized enediolate intermediate nih.gov.
Associated Dehydrogenases and Isomerases
The complete catabolism of D-apiose also relies on the action of various dehydrogenases and isomerases, which facilitate key transformations within the degradation pathways.
Dehydrogenases: Dehydrogenases play a critical role in oxidation steps. For instance, a dehydrogenase possessing a domain from the PF16896 family has been shown to oxidize D-apionate in the presence of NAD+ to form 3-oxo-isoapionate, generating NADH in the process nih.gov. Other pathways utilize dehydrogenases with PF01408 domains, indicating a broader requirement for oxidative enzymes in D-apiose metabolism nih.gov.
Isomerases: Isomerases are involved in interconverting sugar phosphates. Specific isomerases are implicated in the conversion of L-erythrulose 1-phosphate to D-erythrulose 4-phosphate, and subsequently to D-erythrose 4-phosphate nih.gov. Additionally, a D-apiose isomerase (EC 5.3.1.36), also known by the gene name apsI, catalyzes the isomerization of D-apiose to apulose, participating in a distinct catabolic route for D-apiose enzyme-database.orgqmul.ac.uk. The pathways involving 3-oxo-isoapionate decarboxylation also incorporate isomerases that convert erythrulose (B1219606) 1-phosphate to D-erythrose 4-phosphate, further processing intermediates derived from D-apiose nih.gov.
Compound List
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Elucidation in Academic Research
Spectroscopic methods provide direct experimental evidence for molecular structure, composition, and conformation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in this regard.
NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For β-D-Apiose, NMR is vital for confirming its structure and analyzing its dynamic conformational states.
¹H and ¹³C NMR spectroscopy are fundamental for identifying and characterizing carbohydrates like β-D-Apiose. Chemical shifts are highly sensitive to the electronic environment of each atom, providing a unique fingerprint for the molecule. While experimental data for free β-D-Apiose can be complex due to anomerization and ring-opening in solution, studies on its derivatives and related compounds have provided valuable chemical shift information.
Computational methods are increasingly employed to predict ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra and the understanding of structure-spectra relationships frontiersin.orgnrel.gov. These predictions, often performed using Density Functional Theory (DFT), can accurately reproduce experimental shifts when appropriate computational protocols, including solvation models, are used nrel.gov. For instance, studies have focused on predicting chemical shifts for methyl apiofuranosides and their borate (B1201080) esters to complement experimental assignments in complex polysaccharides like Rhamnogalacturonan II (RG-II) frontiersin.orgnrel.gov.
Experimental data from studies on apiose-containing glycoconjugates have also been instrumental. For example, in a flavonoid glycoside containing a β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl moiety, specific ¹H and ¹³C NMR chemical shifts were assigned to the apiose residue, providing reference points for structural analysis niscpr.res.inresearchgate.net. The anomeric carbon (C-1''') of a β-D-apiofuranoside was reported at approximately δC 111.1 ppm niscpr.res.in. Similarly, proton chemical shifts for the apiose moiety in this glycoside were assigned, with H-1''' appearing around δH 5.28 ppm researchgate.net. These values are comparable to those observed in other apiofuranosides nih.gov.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Apiofuranoside Moiety
| Atom/Position | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | ||
| H-1''' | 5.28 | researchgate.net |
| H-2''' | 3.74 | researchgate.net |
| H-3''' | 3.75 | researchgate.net |
| H-4''' | 3.54 | researchgate.net |
| H-3''' (CH₂) | 3.48 / 3.57 | researchgate.net |
| ¹³C NMR | ||
| C-1''' | 111.1 | niscpr.res.inresearchgate.net |
| C-2''' | 77.1 | researchgate.net |
| C-3''' | 81.3 | researchgate.net |
| C-4''' | 70.0 | researchgate.net |
| C-3''' (CH₂) | 67.8 | researchgate.net |
Note: Data are from a β-D-apiofuranoside residue within a larger glycoside structure and serve as representative values.
Furthermore, NMR studies involving isotopically labeled apiose have enabled the measurement of various ¹³C-¹H and ¹³C-¹³C couplings, which are critical for interpreting ring conformation nih.govresearchgate.net.
The five-membered furanose ring of β-D-Apiose is not planar but exists in various puckered conformations, such as the envelope (E) and twist (T) forms glycopedia.eu. The conformational behavior of the β-D-apiofuranose ring has been investigated using puckering parameters in molecular mechanistic studies oup.comoup.com. These studies identify low-energy conformers, often described as "Northern" (N) and "Southern" (S) forms, which represent specific puckering patterns of the furanose ring glycopedia.euoup.comoup.com.
NMR techniques, particularly the analysis of vicinal coupling constants (³JH,H), are essential for distinguishing between these conformers in solution acs.orgrsc.org. By correlating measured coupling constants with those predicted computationally for different conformers, researchers can determine the predominant solution-state conformations of β-D-Apiose derivatives nih.govrsc.org. Studies on related sugars have shown that the relative energies of conformers can be influenced by factors like the vinylogous anomeric effect rsc.org. The ability of apiose to form borate esters, often involving hydroxyl groups at C-2 and C-3 of the furanose ring, is also conformation-dependent, influencing dimerization in structures like RG-II frontiersin.orgnrel.gov.
Mass spectrometry, especially tandem mass spectrometry (MS/MS) and higher-order MSⁿ, is a powerful tool for analyzing the structure of glycoconjugates, including those containing apiose mdpi.comresearchgate.netnih.govnih.gov.
In MS analysis, fragmentation patterns provide crucial information about the composition and linkage of carbohydrate units within a glycoconjugate. For O-glycosides, common fragmentation pathways involve the cleavage of O-C glycosidic bonds, leading to the loss of intact sugar units or smaller fragments mdpi.comresearchgate.net. For example, the loss of a hexose (B10828440) (162 Da), deoxyhexose (146 Da), or pentose (B10789219) (132 Da) from the parent ion ([M+H]⁺ or [M-H]⁻) can be observed mdpi.com.
Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are common ionization techniques used for carbohydrate analysis nih.govnih.gov. MALDI-TOF MS, in particular, can provide information on glycan size and structure, with fragmentation patterns offering insights into linkages and branching nih.govnih.gov. The analysis of apiose-containing glycoconjugates would leverage these principles, with specific fragment ions revealing the presence and attachment points of apiose residues within larger structures. For instance, identifying characteristic losses corresponding to apiose or its disaccharide units would be key to structural elucidation mdpi.comresearchgate.net.
Mass Spectrometry (MS) Techniques
Molecular Modeling and Computational Chemistry Studies
Molecular modeling and computational chemistry provide a theoretical framework to complement experimental data, offering insights into conformational preferences, reaction mechanisms, and the prediction of spectroscopic properties.
Computational studies have been extensively used to investigate the conformational landscape of sugars, including apiose nih.govoup.comifes.edu.br. Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the furanose ring conformations and predict their relative stabilities frontiersin.orgnrel.govoup.comifes.edu.br. These calculations help in understanding how factors like steric hindrance and electronic effects influence the preferred three-dimensional arrangements of the apiose molecule frontiersin.orgifes.edu.brnih.gov.
Specifically, DFT calculations coupled with Gauge-Invariant Atomic Orbital (GIAO) methods are used to predict NMR chemical shifts for apiose and its derivatives, such as methyl apiofuranosides and their borate esters frontiersin.orgnrel.gov. By evaluating various functional and basis set combinations, alongside implicit solvation models, researchers can achieve high accuracy in predicting ¹H and ¹³C NMR shifts, which is crucial for assigning complex spectra and elucidating the structure of apiose in various biological contexts, including its role in RG-II dimerization frontiersin.orgnrel.gov.
Furthermore, computational chemistry aids in understanding enzymatic mechanisms. For example, molecular dynamics simulations combined with QM/MM calculations have been used to decipher the catalytic mechanism of UDP-D-apiose/UDP-D-xylose synthase, a key enzyme in apiose biosynthesis. These studies reveal how the enzyme facilitates sugar ring contraction and rearrangement, involving proton transfer and oxidative decarboxylation nih.gov. Computational analysis of substrate conformations, such as those of UDP-d-xylose, has also provided insights into enzyme-substrate interactions and potential inhibition mechanisms acs.org.
Compound List:
β-D-Apiose
UDP-D-Apiose
Methyl apiofuranoside
Rhamnogalacturonan II (RG-II)
UDP-D-glucuronic acid (UDP-GlcA)
UDP-D-xylose
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are instrumental in studying the dynamic behavior and conformational landscape of molecules like beta-D-Apiose. These simulations model the movement of atoms and molecules over time based on classical physics and force fields, providing insights into flexibility, stability, and the energy landscape of different conformers researchgate.net. MD simulations have been used to study the conformational ensembles of various carbohydrates and their interactions researchgate.netnih.gov. For apiose, MD could reveal the preferred ring puckers and the dynamics of its hydroxyl and hydroxymethyl groups, contributing to a deeper understanding of its behavior in solution nih.govplos.orgnih.gov.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a hybrid approach to simulate complex systems by treating a chemically active region with high-level quantum mechanics (QM) and the surrounding environment with molecular mechanics (MM) nsf.govpsu.edu. This method is particularly useful for studying enzyme mechanisms and the electronic structure of molecules in their biological context psu.edunih.gov. For this compound, QM/MM calculations could be employed to investigate the electronic distribution, bond energies, and the influence of the local environment on its structure and reactivity nsf.govpsu.edunih.gov. For instance, such calculations have been used to study the electronic structure of intermediates in enzymatic reactions involving apiose psu.edunih.gov.
Computational Prediction of Spectroscopic Properties
Computational methods, including those based on Quantum Mechanics (QM), are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts nrel.govresearchgate.net. By calculating the electronic structure and magnetic shielding of atoms, these methods can simulate NMR spectra, aiding in the assignment of signals and the confirmation of molecular structures nrel.govresearchgate.net. For this compound, predicting ¹H and ¹³C NMR chemical shifts can help elucidate its precise furanose ring conformation and the orientation of its substituents nrel.govresearchgate.netnih.gov. Such predictions are crucial for interpreting experimental NMR data, especially when dealing with complex structures or mixtures nrel.govresearchgate.net.
Stereochemistry and Isomerism in Apiose Research
Apiose is characterized by its unique branched-chain structure, which leads to specific stereochemical considerations. Naturally occurring apiose is the D-enantiomer oup.comwikipedia.org. In its open-chain form, it possesses a single chiral center at C-2 oup.com. Upon cyclization into the furanose form, it gains an additional stereocenter at C-3 oup.com. This branching and the presence of multiple hydroxyl groups mean that apiose can exist in various stereoisomeric forms, although the β-D-erythro-form is the most commonly found in nature mdpi.com. The study of stereochemistry is fundamental to understanding the biological roles and chemical properties of apiose and its derivatives utexas.edulibretexts.org. For example, the orientation of hydroxyl groups can influence molecular recognition and the formation of glycosidic linkages or borate esters, as seen in its role in Rhamnogalacturonan II oup.commdpi.com.
Chemical and Enzymatic Synthesis of Beta D Apiose and Its Derivatives
Laboratory-Scale Chemical Synthesis Routes
Chemical synthesis offers precise control over molecular structure, enabling the creation of apiose and its derivatives from various starting materials. However, these methods can be complex, often requiring multiple steps and the use of expensive catalysts. researchgate.net
De novo synthesis refers to the creation of a complex molecule from simple precursors. nih.govyoutube.comresearchgate.net Chemical de novo synthesis of apiose has been successfully developed, providing pathways to this unique sugar without relying on natural sources. nih.govresearchgate.net One prominent strategy involves a sequential metal catalysis process, which includes a palladium-catalyzed asymmetric intermolecular hydroalkoxylation of an alkoxyallene, followed by a ring-closing metathesis to form the apiose structure. This particular route has proven effective for the synthesis of various apiose-containing disaccharides and even a unique convergent synthesis of a trisaccharide.
Another established de novo approach begins with L-arabinose. This multi-step process yields 2,3-O-isopropylidene-β-D-apiofuranose, which can then be hydrolyzed under acidic conditions to produce unprotected D-apiose.
The chemical synthesis of apiosides (glycosides containing apiose) and apioglucosides (glycosides containing an apiose-glucose disaccharide) is essential for studying their biological roles and properties. These syntheses often utilize protected forms of apiose as building blocks.
For example, p-tolylthio apiofuranoside derivatives serve as key intermediates in the synthesis of oligosaccharide fragments found in complex plant cell wall polysaccharides like rhamnogalacturonan-II and apiogalacturonan. These thioglycosides are typically prepared through the cyclization of corresponding dithioacetals that have a 2,3-O-isopropylidene group to maintain the correct stereochemistry of the apiofuranose ring.
A specific example is the preparation of 4-Nitrophenyl β-D-apiofuranoside, a chromogenic probe used to detect β-D-apiofuranosidase activity. Its synthesis is achieved in a five-reaction sequence starting from 2,3-isopropylidene-α,β-D-apiofuranose, involving a stereoselective β-D-apiofuranosylation of p-nitrophenol.
Biocatalytic Approaches for Apiose and Apiosylated Compounds
Biocatalytic methods employ enzymes to synthesize apiose and its derivatives, offering high stereo- and chemo-selectivity under milder reaction conditions compared to traditional chemical synthesis. mdpi.com The foundation of these approaches is the naturally occurring activated sugar donor, uridine (B1682114) diphosphate-apiose (UDP-apiose). In plants, UDP-apiose is synthesized from UDP-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase (UAXS or AXS). researchgate.netoup.comnih.govnih.gov This enzyme catalyzes an unusual reaction involving decarboxylation and a sugar ring contraction to form the furanose ring of apiose. nih.govresearchgate.net
The most direct biocatalytic route to apiosides and apioglucosides involves enzymes known as glycosyltransferases. nih.govmdpi.comresearchgate.net These enzymes transfer the apiose moiety from the activated donor, UDP-apiose, to a specific acceptor molecule. oup.com
Several key apiosyltransferases have been identified and characterized:
GuApiGT (UGT79B74): Discovered in Glycyrrhiza uralensis (licorice), this enzyme efficiently catalyzes the 2″-O-apiosylation of flavonoid glucosides. researchgate.netdiva-portal.orgnih.gov It exhibits strict selectivity for the UDP-apiose donor. researchgate.netdiva-portal.org
AgApiT (UGT94AX1): Identified in celery (Apium graveolens), this enzyme is responsible for the final step in the biosynthesis of the flavonoid apioglucoside, apiin (B1667559). nih.govnih.govresearchgate.net It transfers apiose from UDP-apiose to apigenin (B1666066) 7-O-glucoside. nih.govresearchgate.net AgApiT shows high specificity for UDP-apiose but can act on various flavonoid glucoside acceptors. nih.govresearchgate.net
PcApiT: This apiosyltransferase from parsley (Petroselinum crispum) is also involved in apiin biosynthesis and is functionally similar to AgApiT. mdpi.comnih.gov
These enzymatic reactions provide a highly efficient and selective one-step method for creating complex glycosidic bonds that are challenging to form through chemical synthesis. researchgate.net
| Enzyme Name | Abbreviation | Source Organism | Acceptor Substrate (Example) | Product (Example) |
|---|---|---|---|---|
| UGT79B74 | GuApiGT | Glycyrrhiza uralensis | Liquiritin (a flavonoid glucoside) | Liquiritin apioside |
| UGT94AX1 | AgApiT | Apium graveolens (Celery) | Apigenin 7-O-glucoside | Apiin |
| (Not formally named) | PcApiT | Petroselinum crispum (Parsley) | Apigenin 7-O-glucoside | Apiin |
Transglycosylation is a kinetically controlled process where glycosidase enzymes transfer a sugar unit from a donor glycoside to an acceptor molecule, which can be an alcohol or another saccharide. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This method is generally faster, requires lower substrate concentrations, and can give higher yields than reverse hydrolysis. mdpi.com
However, its application for apiose is significantly limited. Transglycosylation can only be catalyzed by "retaining" glycosidases, which proceed through a double-displacement mechanism. mdpi.com Studies on β-apiosidase from Aspergillus aculeatus have revealed it to be an "inverting" glycosidase, which follows a single-displacement mechanism and is incapable of catalyzing transglycosylation reactions. mdpi.com To date, the enzymatic synthesis of apiosides via transapiosylation has not been reported, primarily due to the lack of available retaining β-apiosidases. mdpi.com
Reverse hydrolysis is a thermodynamically controlled process where a glycosidase catalyzes the formation of a glycosidic bond between a free sugar and an alcohol (the acceptor). mdpi.comnih.gov It represents the reversal of the enzyme's natural hydrolytic function. nih.govnih.gov While theoretically possible for synthesizing β-D-apiosides, this approach faces several significant challenges. mdpi.comresearchgate.net
Key obstacles include:
Availability of Free Apiose: Apiose does not occur naturally as a free monosaccharide, and its chemical synthesis is complex. mdpi.com
Anomeric Equilibrium: In solution, free apiose exists as a mixture of four different anomers. The inverting β-D-apiosidase can likely only use one specific anomer for the reaction, drastically lowering the effective concentration of the substrate. mdpi.com
Due to these hurdles, the synthesis of apiosides catalyzed by apiosidases through reverse hydrolysis has not yet been experimentally reported, though it remains a theoretical possibility if a simple, large-scale synthesis of free apiose can be developed. mdpi.com
| Feature | Transglycosylation | Reverse Hydrolysis |
|---|---|---|
| Mechanism Type | Kinetically controlled | Thermodynamically controlled |
| Enzyme Class Required | Retaining Glycosidases | Retaining or Inverting Glycosidases |
| Sugar Donor | Glycoside or oligosaccharide | Free monosaccharide |
| Reported for Apiose? | No, due to lack of retaining β-apiosidases. mdpi.com | No, due to lack of free apiose and anomeric mixture issues. mdpi.com |
| Advantages | Faster reaction, higher yields, lower substrate concentration. mdpi.com | Uses simple free sugar as donor. |
| Disadvantages for Apiose | Known β-apiosidases are inverting enzymes. mdpi.com | Apiose is not naturally free; exists as four anomers in solution. mdpi.com |
Evolutionary Aspects of Apiose Containing Glycans
Appearance of Apiose-containing Glycans in Plant Evolution
Apiose is a key constituent of the pectic polysaccharides rhamnogalacturonan II (RG-II) and apiogalacturonan. nih.gov RG-II is a structurally complex polysaccharide found in the primary cell walls of all vascular plants, where it plays a critical role in cell wall structure by forming borate-ester cross-linked dimers. nih.govnih.gov The structure of RG-II has been remarkably conserved throughout the evolution of vascular plants. oup.com In contrast, apiogalacturonan is predominantly found in aquatic monocots like duckweeds. nih.govfrontiersin.org
It was previously hypothesized that the ability to synthesize apiose was a distinguishing feature of vascular plants. nih.gov However, recent research has overturned this assumption. Studies have identified the presence of apiose in aqueous methanolic extracts of avascular plants, including mosses (Physcomitrella patens, Dicranum, Polytrichum, Sphagnum), liverworts (Conocephalum, Marchantia), and even streptophyte green algae (Mougeotia, Netrium). nih.gov Despite the presence of soluble apiose, analysis of the cell walls of these non-vascular plants and algae did not reveal discernible amounts of apiose-containing glycans. nih.govnih.gov
This evidence strongly suggests that the enzymatic pathway to produce the apiose donor, UDP-apiose, existed before the evolutionary divergence of vascular plants. nih.gov The absence of apiose in the cell walls of these earlier lineages indicates that the specific glycosyltransferase machinery required to incorporate apiose into complex polysaccharides like RG-II had not yet evolved. nih.govnih.gov Therefore, the appearance of apiose-containing glycans in the cell wall is a key evolutionary development that coincides with the rise of vascular plants.
Functional Characterization of UDP-Apiose Synthases Across Lineages
The synthesis of apiose in plants is dependent on the enzyme UDP-apiose synthase (UAS), which catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) into UDP-apiose (UDP-Api) and UDP-xylose (UDP-Xyl). nih.govresearchgate.net This NAD+-dependent reaction involves a decarboxylation and a rearrangement of the glucuronic acid carbon skeleton. researchgate.netacs.org
To understand the evolutionary origins of apiose synthesis, researchers have identified and functionally characterized UAS homologs from a wide range of plant lineages. nih.gov Homologs of UAS have been found and studied in avascular plants (mosses, liverworts, hornworts), streptophyte green algae, and monocots like duckweed. nih.gov
Recombinant versions of these UAS enzymes from diverse lineages were all shown to be functional, successfully producing UDP-Api from UDP-GlcA, although with varying efficiencies. nih.govnih.gov This confirms that the genetic and biochemical basis for UDP-apiose synthesis is ancient and was present in the common ancestor of land plants. The table below summarizes the findings from the functional characterization of UAS homologs from different plant groups.
| Plant Lineage | Organism Example(s) | UAS Homolog Presence | Recombinant Enzyme Activity (Forms UDP-Api) | Apiose Detected in Soluble Extracts | Apiose Detected in Cell Wall |
| Green Algae | Mougeotia, Netrium | Yes | Yes | Yes | No |
| Liverworts | Conocephalum, Marchantia | Yes | Yes | Yes | No |
| Mosses | Physcomitrella patens, Sphagnum | Yes | Yes | Yes | No |
| Monocots | Duckweed (Lemna) | Yes | Yes | Yes | Yes |
| Dicots | Parsley, Arabidopsis | Yes | Yes | Yes | Yes |
This table illustrates that while the enzyme for producing UDP-apiose is present across diverse plant lineages, the incorporation of apiose into the cell wall is restricted to vascular plants. nih.govnih.gov
Evolutionary Expansion of Glycosyltransferase Machinery
The presence of UDP-apiose in non-vascular plants and algae, coupled with its absence in their cell walls, points to a critical evolutionary step: the emergence and expansion of specific apiosyltransferases. nih.gov Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as UDP-sugars, to specific acceptor molecules. ugent.be
While avascular plants and algae possess the upstream capability to synthesize UDP-apiose, they appear to lack the necessary downstream glycosyltransferase machinery to incorporate apiose into cell wall polysaccharides. nih.govnih.gov This was demonstrated in an experiment where overexpressing a duckweed UAS gene in the moss Physcomitrella patens led to an increase in soluble apiose but did not result in its incorporation into the moss's cell wall. nih.govnih.gov This suggests that the acceptor substrates or the specific apiosyltransferases for pectin (B1162225) synthesis are absent in the moss.
The evolution of vascular plants was accompanied by a significant expansion and diversification of GT families. nih.gov This expansion likely included the evolution of apiosyltransferases capable of building the complex side chains of RG-II. For instance, the celery enzyme UGT94AX1 has been identified as an apiosyltransferase responsible for the final step in the biosynthesis of the flavonoid glycoside apiin (B1667559). nih.govnih.gov While this enzyme acts on a secondary metabolite, its identification highlights the existence of specialized apiosyltransferases. The evolution of the specific GTs required for incorporating apiose into pectin is thought to have been a key innovation allowing for the formation of the RG-II-borate complex, which is vital for the structure and function of the primary cell walls in all vascular plants. oup.comnih.govnih.gov The evolution of this machinery appears to be a convergent phenomenon in some cases, with apiose-containing compounds evolving independently in different plant species to fulfill lineage-specific roles. nih.gov
Emerging Research Directions and Unanswered Questions
Further Elucidaion of Apiosyltransferase Specificities and Structures
A deeper understanding of apiosyltransferases, the enzymes responsible for attaching apiose to other molecules, is crucial for comprehending the diversity of apiosylated compounds in nature. Future research is directed towards a more detailed elucidation of their substrate specificities and three-dimensional structures.
Recent studies on apiosyltransferases from celery (Apium graveolens) and parsley (Petroselinum crispum), designated as AgApiT and PcApiT respectively, have provided initial insights. nih.govoup.com These enzymes are involved in the biosynthesis of flavonoid glycosides like apiin (B1667559). nih.gov AgApiT, for instance, exhibits strict specificity for UDP-apiose as the sugar donor, not utilizing other UDP-sugars. oup.com Its acceptor substrate specificity is more moderate, allowing it to produce a variety of apiose-containing flavone (B191248) glycosides. oup.com
Structural modeling of AgApiT has identified key amino acid residues, such as Ile139 and Leu356, that are crucial for its specificity towards UDP-Api. oup.com Further crystallographic studies of these and other apiosyltransferases are needed to fully map the active site and understand the molecular basis of their substrate recognition. This knowledge will be instrumental in protein engineering efforts to create novel biocatalysts for the synthesis of unique glycosides.
| Enzyme | Substrate | Km (μM) | kcat (10⁻³ s⁻¹) | Source |
|---|---|---|---|---|
| PcApiT | Apigenin (B1666066) 7-O-glucoside | 81 ± 20 | 3.2 ± 0.3 | nih.gov |
| PcApiT | UDP-Api | 360 ± 40 | 4.5 ± 0.2 | nih.gov |
| AgApiT | UDP-Api | 8.6 ± 0.6 | 0.65 ± 0.01 | oup.com |
Comprehensive Understanding of Apiosylated Secondary Metabolite Biological Functions
Apiose is a component of nearly 1200 secondary metabolites found in over 530 plant species, including flavonoids, terpenes, saponins, and cyanogenic glycosides. researchgate.net These compounds play a variety of roles in plants, acting as defense agents against herbivores and pathogens, as well as contributing to flavor and aroma profiles. researchgate.netlabcorp.com For example, apiin, a flavonoid glycoside abundant in parsley and celery, is a well-known apiosylated secondary metabolite. nih.gov
While the general functions of many classes of secondary metabolites are known, the specific contribution of the apiose moiety to the biological activity of these molecules is often not well understood. labcorp.commdpi.com Future research needs to focus on comparative studies of apiosylated versus non-apiosylated versions of the same secondary metabolite to dissect the precise role of the apiose residue. This will involve a combination of in vitro bioassays and in vivo studies in model organisms to elucidate how apiosylation affects properties such as solubility, stability, and interaction with biological targets. A comprehensive understanding of these structure-activity relationships will be vital for the potential application of these compounds in medicine and agriculture.
Structural Biology of Apiose-Relevant Enzymes (e.g., Crystal Structures, Molecular Mechanisms)
The biosynthesis of UDP-D-apiose, the activated form of apiose used in glycosylation reactions, is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). This enzyme carries out an unusual reaction involving decarboxylation and a sugar ring contraction. The elucidation of the crystal structure of UAXS from Arabidopsis thaliana has provided significant insights into its complex catalytic mechanism.
The structural data revealed that UAXS integrates a classic oxidation and reduction cycle with retro-aldol/aldol (B89426) chemistry to achieve the ring contraction. A key residue, Cys100, has been identified as playing a critical role in steering the rearrangement of the sugar skeleton.
Despite this progress, crystal structures of many other enzymes involved in apiose metabolism, such as apiosyltransferases and apiosidases, are still lacking. researchgate.net Obtaining these structures is a high priority for future research. High-resolution structural data will allow for detailed molecular modeling and simulation studies to fully understand their catalytic mechanisms. This knowledge is not only fundamental to our understanding of plant biochemistry but also provides a roadmap for the rational design of inhibitors or the engineering of these enzymes for biotechnological applications.
| Enzyme | Function | Structural Information | Source |
|---|---|---|---|
| UDP-D-apiose/UDP-D-xylose synthase (UAXS) | Biosynthesis of UDP-D-apiose and UDP-D-xylose from UDP-D-glucuronic acid | Crystal structure from Arabidopsis thaliana available | |
| Apiosyltransferase (e.g., AgApiT, PcApiT) | Transfers apiose from UDP-apiose to an acceptor molecule | Structural models available, but crystal structures are needed | nih.govoup.com |
| β-D-apiofuranosidase (Apiosidase) | Hydrolyzes β-D-apiofuranosidic linkages | Crystal structures are still unavailable | researchgate.net |
Development of Novel Analytical Probes for Apiose in Complex Biological Matrices
A significant challenge in studying this compound is its detection and quantification within the complex chemical environment of biological tissues. The development of novel and robust analytical methods is therefore a critical area of ongoing research.
One promising approach has been the development of a highly sensitive and selective method for apiose quantification using ligand exchange chromatography. researchgate.net This technique, which utilizes a stationary phase with lead cations, is coupled with post-column derivatization with L-arginine and fluorescence detection. researchgate.net A crucial part of this method is an optimized sample preparation procedure that involves a microscale two-stage hydrolysis to release apiose from complex polysaccharides and glycosides. researchgate.net This method has been successfully applied to the analysis of pharmaceutical preparations of eelgrass pectins, as well as parsley and fireweed biomass. researchgate.net
However, there is still a need for the development of novel analytical probes, such as fluorescently tagged molecules, that can specifically bind to apiose-containing structures in situ. Such probes would enable the visualization of the subcellular localization of apiosylated compounds and provide a more dynamic picture of their distribution and trafficking within living cells. The creation of such tools remains a significant but important challenge for chemists and biologists working in this field. Addressing the inherent difficulties of analyzing target compounds in complex biological matrices will be key to advancing our understanding of the roles of this compound. nih.gov
Q & A
Q. What are the primary analytical techniques for detecting and quantifying beta-D-apiose in plant extracts?
this compound, a branched-chain monosaccharide, requires specialized detection due to its structural complexity. Key methods include:
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Optimized for separating apiose from other sugars using alkaline eluents (e.g., 100 mM NaOH). Calibration curves with apiose standards (0.1–10 µg/mL) ensure quantification .
- NMR Spectroscopy: ¹H- and ¹³C-NMR (e.g., 600 MHz) identify apiose via characteristic signals (e.g., δ 4.8 ppm for anomeric proton) and J-coupling patterns. D2O exchange resolves overlapping signals .
- Enzymatic Hydrolysis: Apiose-specific glycosidases (e.g., from Apium graveolens) release apiose from polysaccharides, followed by LC-MS validation .
Table 1: Comparison of Analytical Methods for this compound
| Method | Sensitivity (LOD) | Sample Preparation Time | Key Limitations |
|---|---|---|---|
| HPAEC-PAD | 0.05 µg/mL | 2–3 hours | Interference from uronic acids |
| NMR | 1 µg/mL | 24–48 hours | Low sensitivity for trace amounts |
| LC-MS/MS | 0.01 µg/mL | 4–6 hours | High equipment cost |
Q. How is this compound synthesized in laboratory settings, and what are common pitfalls?
Chemical synthesis involves:
- Step 1: Protecting group strategies (e.g., benzylidene acetals) to stabilize the branched structure.
- Step 2: Stereoselective glycosylation using apiose donors (e.g., trichloroacetimidates) under BF3·OEt2 catalysis. Yields vary (30–60%) due to steric hindrance .
- Step 3: Deprotection with hydrogenolysis (Pd/C, H2) or acidic hydrolysis (TFA/water). Common issues include β/α anomer separation (resolved via silica gel chromatography) and side reactions from unprotected hydroxyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s conformational stability in aqueous solutions?
Discrepancies arise from solvent polarity and temperature effects. For robust analysis:
- Variable-Temperature NMR (VT-NMR): Track apiose ring puckering (e.g., ¹³C chemical shifts at 25–80°C) to identify dominant conformers .
- Molecular Dynamics Simulations: Use AMBER or CHARMM force fields to model hydrogen-bonding networks. Compare with experimental NOE correlations .
- Control for pH: Apiose’s stability decreases below pH 3 due to acid-catalyzed ring-opening. Buffer solutions (pH 5–7) are recommended .
Q. What experimental designs optimize the study of this compound’s role in plant cell wall biosynthesis?
Hypothesis-driven approaches include:
- Knockout Mutant Analysis: CRISPR-Cas9 targeting apiose synthase genes (e.g., AtRGP1 in Arabidopsis) to assess phenotypic and polysaccharide composition changes .
- Isotopic Labeling: Feed plants with ¹³C-glucose and track apiose incorporation via NMR or mass spectrometry. Use time-course sampling (0–72 hours) .
- Enzyme Kinetics: Purify recombinant apiose synthase and measure Km/Vmax with UDP-apiose analogs. Account for Mg²⁺ cofactor requirements .
Q. How should researchers address challenges in characterizing this compound-protein interactions?
Advanced methodologies:
- Surface Plasmon Resonance (SPR): Immobilize apiose on CM5 chips to measure binding affinity (KD) with lectins or antibodies. Include negative controls (e.g., D-glucose) .
- X-ray Crystallography: Co-crystallize apiose with proteins (e.g., anti-apiose antibodies) using PEG 8000 as a precipitant. Resolve to <2.0 Å for detailed H-bond mapping .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
Methodological Best Practices
- Data Validation: Cross-validate findings using orthogonal techniques (e.g., NMR + LC-MS) to mitigate instrument-specific biases .
- Ethical Reporting: Disclose synthesis yields, purity thresholds, and failed experiments to ensure reproducibility .
- Literature Synthesis: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
